molecular formula C11H13N3O2S B12937179 Acetamide, 2-(1H-benzimidazol-2-ylthio)-N-(2-hydroxyethyl)- CAS No. 88819-55-0

Acetamide, 2-(1H-benzimidazol-2-ylthio)-N-(2-hydroxyethyl)-

Cat. No.: B12937179
CAS No.: 88819-55-0
M. Wt: 251.31 g/mol
InChI Key: FFSHSAVQEZMZGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((1H-Benzo[d]imidazol-2-yl)thio)-N-(2-hydroxyethyl)acetamide is a compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and material science. This particular compound features a benzimidazole core linked to a thioether and an acetamide group, which may contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1H-Benzo[d]imidazol-2-yl)thio)-N-(2-hydroxyethyl)acetamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-((1H-Benzo[d]imidazol-2-yl)thio)-N-(2-hydroxyethyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles such as amines or thiols.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted benzimidazole derivatives.

Mechanism of Action

The mechanism of action of 2-((1H-Benzo[d]imidazol-2-yl)thio)-N-(2-hydroxyethyl)acetamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-3-(1H-benzo[d]imidazol-2-yl)quinoline: Known for its antitumor activity.

    2-Aminomethylbenzimidazole: Used as a fine chemical intermediate.

Uniqueness

2-((1H-Benzo[d]imidazol-2-yl)thio)-N-(2-hydroxyethyl)acetamide is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to other benzimidazole derivatives.

Properties

CAS No.

88819-55-0

Molecular Formula

C11H13N3O2S

Molecular Weight

251.31 g/mol

IUPAC Name

2-(1H-benzimidazol-2-ylsulfanyl)-N-(2-hydroxyethyl)acetamide

InChI

InChI=1S/C11H13N3O2S/c15-6-5-12-10(16)7-17-11-13-8-3-1-2-4-9(8)14-11/h1-4,15H,5-7H2,(H,12,16)(H,13,14)

InChI Key

FFSHSAVQEZMZGY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)SCC(=O)NCCO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.